
3-(Ethoxymethyl)-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethyl)-5-methoxyaniline: is a chemical compound with the following structure:
C9H15NO2
It belongs to the class of anilines, which are aromatic compounds containing an amino group (-NH₂) attached to a benzene ring. The compound’s systematic name indicates that it contains an ethoxymethyl group (CH₃OCH₂-) and a methoxy group (CH₃O-) attached to the aniline ring.
Méthodes De Préparation
Synthetic Routes:
-
Alkylation of Aniline:
- Ethoxymethyl chloride (CH₃OCH₂Cl) reacts with aniline (C₆H₅NH₂) in the presence of a base (such as sodium hydroxide) to form 3-(ethoxymethyl)aniline.
- The reaction proceeds via nucleophilic substitution, replacing the hydrogen atom on the amino group with the ethoxymethyl group.
-
Methylation of 3-(Ethoxymethyl)aniline:
- Treatment of 3-(ethoxymethyl)aniline with dimethyl sulfate (CH₃₂SO₄) or methyl iodide (CH₃I) leads to the formation of 3-(ethoxymethyl)-5-methoxyaniline.
- This reaction introduces the methoxy group onto the aromatic ring.
Industrial Production:
Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Oxidation: 3-(Ethoxymethyl)-5-methoxyaniline can undergo oxidation reactions, converting the amino group to a nitro group (NO₂).
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and reducing agents (e.g., SnCl₂) are used.
Major Products: The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Used in the production of dyes, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The exact mechanism by which 3-(Ethoxymethyl)-5-methoxyaniline exerts its effects remains an area of ongoing research. It likely interacts with cellular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
While 3-(Ethoxymethyl)-5-methoxyaniline is unique due to its specific substituents, similar compounds include other anilines with varying functional groups.
For more information, you can refer to the research article on the pharmacological properties of Polygonatum and its active ingredients .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-(ethoxymethyl)-5-methoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-13-7-8-4-9(11)6-10(5-8)12-2/h4-6H,3,7,11H2,1-2H3 |
Clé InChI |
NMLHSFWTRVCONQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC(=CC(=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


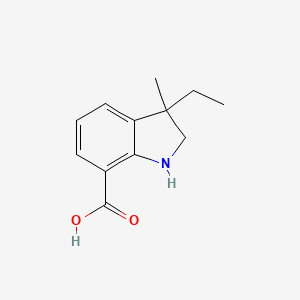
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
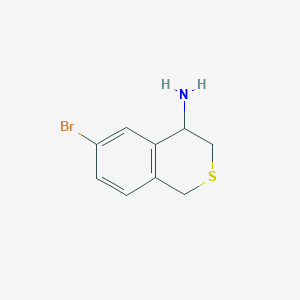
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
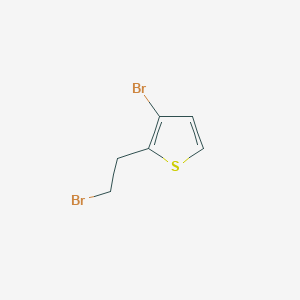
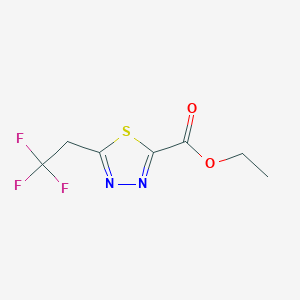
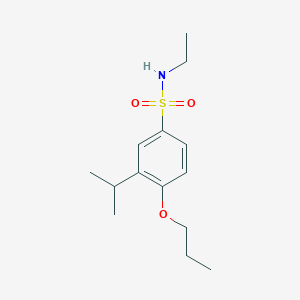

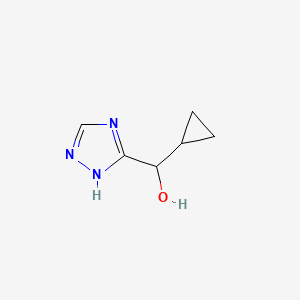
![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
